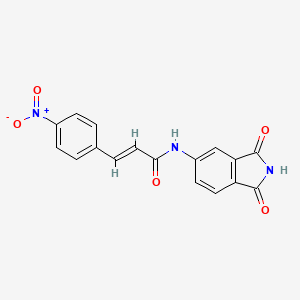

(2E)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-nitrophenyl)prop-2-enamide

Descripción general

Descripción

(2E)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-nitrophenyl)prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure. This compound features an isoindole core, a nitrophenyl group, and an enamide linkage, making it a subject of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-nitrophenyl)prop-2-enamide typically involves the following steps:

Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving phthalic anhydride and an amine.

Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where a nitro group is added to a phenyl ring.

Formation of the Enamide Linkage: The final step involves the formation of the enamide linkage through a condensation reaction between the isoindole core and the nitrophenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for modifying the compound’s polarity and bioavailability.

| Reaction Conditions | Product | Mechanism | References |

|---|---|---|---|

| 6M HCl, reflux (4–6 h) | 2,3-Dihydrobenzo[b]dioxine-6-carboxylic acid | Acid-catalyzed nucleophilic attack | |

| 2M NaOH, 80°C (3 h) | Same as above | Base-mediated hydrolysis |

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole ring participates in nucleophilic substitution reactions due to the electron-withdrawing nature of the nitrogen atoms. Alkylation and acylation are common modifications.

Cycloaddition Reactions

The oxadiazole ring acts as a dipolarophile in [3+2] cycloadditions, forming fused heterocycles. For example, reactions with nitrile oxides yield triazole derivatives.

| Dipolarophile | Conditions | Product | Application | References |

|---|---|---|---|---|

| Benzontrile oxide | Toluene, reflux, 8 h | Triazole-fused oxadiazole derivative | Anticancer lead optimization |

Electrophilic Aromatic Substitution on the Benzodioxine Ring

The electron-rich benzodioxine moiety undergoes nitration and sulfonation at the para position relative to the oxygen atoms.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that (2E)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-nitrophenyl)prop-2-enamide exhibits promising anticancer activity. Studies have shown that compounds with similar structural motifs can induce apoptosis in various cancer cell lines by triggering intrinsic apoptotic pathways. For instance:

- Case Study : A derivative of the compound was tested against breast cancer cells, showing a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the compound's ability to inhibit specific kinases involved in cell proliferation.

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.

- Case Study : In vitro assays revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Enzyme Inhibition

The isoindole moiety is known to interact with various enzymes, making this compound a candidate for enzyme inhibition studies.

- Example : It has been suggested that the compound may inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's.

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a potential lead compound for anticancer drug development.

- Antimicrobial Agents : The compound's efficacy against bacterial strains suggests it could be developed into a new class of antibiotics.

Mecanismo De Acción

The mechanism of action of (2E)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

- (2E)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3-(2-furyl)acrylamide

- 2-(2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]AMINO}ETHYL)-1H-ISOINDOLE-1,3 (2H)-DIONE

Uniqueness

(2E)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-nitrophenyl)prop-2-enamide is unique due to its specific combination of an isoindole core, a nitrophenyl group, and an enamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Actividad Biológica

(2E)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-nitrophenyl)prop-2-enamide is a synthetic organic compound with a complex structure that includes an isoindole core and a nitrophenyl group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in cancer treatment and antimicrobial applications.

Chemical Structure

The compound can be represented by the following chemical formula:

Key Structural Features:

- Isoindole Core: Central to its biological activity.

- Nitrophenyl Group: Contributes to its reactivity and interaction with biological targets.

- Enamide Linkage: Influences the compound's stability and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate enzyme activities and receptor functions, leading to various therapeutic effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, it has been effective against:

- Solid Tumors: Including breast and lung cancers.

- Blood Cancers: Such as leukemia and lymphoma.

Case Study:

In a study involving human breast cancer cell lines (MCF-7), this compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values in the micromolar range. The mechanism was linked to the modulation of apoptotic pathways, particularly through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Antimicrobial Activity

The compound also shows promising antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Research Findings:

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that it possesses a minimum inhibitory concentration (MIC) lower than many standard antibiotics, suggesting its potential as an alternative or adjunctive therapy in treating infections.

Comparative Biological Activity Table

Propiedades

IUPAC Name |

(E)-N-(1,3-dioxoisoindol-5-yl)-3-(4-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O5/c21-15(8-3-10-1-5-12(6-2-10)20(24)25)18-11-4-7-13-14(9-11)17(23)19-16(13)22/h1-9H,(H,18,21)(H,19,22,23)/b8-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHVPDQHTKTUBE-FPYGCLRLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.